

# Application Notes and Protocols for Screening Jackals for Infectious Diseases

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## Introduction

Jackals (Canis spp.) are medium-sized canids that are widely distributed across Africa, Asia, and southeastern Europe. As highly adaptable predators and scavengers, they can act as reservoirs and sentinels for a variety of infectious diseases that can impact domestic animals, other wildlife, and humans. Therefore, the surveillance of infectious agents in jackal populations is crucial for understanding disease ecology, assessing public health risks, and informing wildlife management and conservation strategies.

These application notes provide a comprehensive overview of laboratory procedures for screening jackals for viral, bacterial, and parasitic diseases. Detailed protocols for sample collection, serological screening, molecular diagnostics, and parasitological examinations are provided to guide researchers in their surveillance and diagnostic efforts.

## Data Presentation: Seroprevalence and Prevalence of Infectious Agents in Jackals

The following tables summarize quantitative data on the prevalence of various infectious diseases reported in different jackal species and geographic locations. This data provides a baseline for comparison and highlights key pathogens of concern.

Table 1: Seroprevalence of Viral Diseases in Jackal Populations

Virus	Jackal Species	Location	No. of Samples	Prevalence (%)	Diagnostic Method	Reference(s)
Canine Distemper Virus (CDV)	Canis mesomelas (Black-backed)	Kenya	55	9	Not Specified	[1]
Canine Distemper Virus (CDV)	Canis adustus (Side-striped)	Kenya	3	Positive	Not Specified	[1]
Canine Distemper Virus (CDV)	Canis mesomelas (Black-backed)	Namibia	80	71	Serum Neutralization	[2][3]
Rabies Virus (RABV)	Canis mesomelas (Black-backed)	Kenya	28	3	Not Specified	[1]
Rabies Virus (RABV)	Canis mesomelas (Black-backed)	Namibia	81	9	Fluorescent Antibody Virus Neutralization	[2][3][4]
Canine Parvovirus (CPV-2)	Canis mesomelas (Black-backed)	Kenya	55	34	Not Specified	[1]
Canine Parvovirus (CPV-2)	Canis aureus (Golden)	Kenya	16	56.3	Not Specified	[1]
Ehrlichia canis	Canis mesomelas	Kenya	36	2	Not Specified	[1]

(Black-backed)

Table 2: Prevalence of Bacterial and Protozoan Diseases in Jackal Populations

Pathogen	Jackal Species	Location	No. of Samples	Prevalence (%)	Diagnostic Method	Reference(s)
Leishmania spp.	Canis aureus (Golden)	Serbia	216	6.9	Real-time PCR	[5]
Brucella canis	Canis aureus (Golden)	Serbia	216	1.9	Real-time PCR	[5]
Babesia rossi	Canis mesomelas (Black-backed)	South Africa	91	29.7	RLB	[6]
Hepatozoon canis	Canis mesomelas (Black-backed)	South Africa	Not Specified	46.5	Molecular	[7]

Table 3: Prevalence of Helminth Parasites in Golden Jackals (Canis aureus)

Parasite Species	Location	No. of Samples	Prevalence (%)	Diagnostic Method	Reference(s)
<i>Dirofilaria immitis</i>	Croatia	Not Specified	6.5	Post-mortem	[8]
<i>Alaria alata</i>	Hungary	20	10	Necropsy	[9]
<i>Mesocestoides lineatus</i>	Hungary	20	20	Necropsy	[9]
<i>Echinococcus granulosus</i>	Hungary	20	10	Necropsy	[9]
<i>Taenia hydatigena</i>	Hungary	20	15	Necropsy	[9]
<i>Toxocara canis</i>	Hungary	20	20	Necropsy	[9]
<i>Ancylostoma caninum</i>	Hungary	20	45	Necropsy	[9]
<i>Uncinaria stenocephala</i>	Hungary	20	40	Necropsy	[9]
<i>Crenosoma vulpis</i>	Italy	47	9.3	Necropsy	[10]
<i>Angiostrongylus vasorum</i>	Italy	47	16.3	Necropsy	[10]
<i>Capillaria plica</i>	Italy	47	76	Necropsy	[10]

Table 4: Performance of Selected Diagnostic Tests for Canid Pathogens

Test	Pathogen	Sample Type	Sensitivity (%)	Specificity (%)	Reference(s)
ELISA	Canine				
	Distemper Virus	Serum	75.7 - 94.0	91.8	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Competitive ELISA	Canine				
	Distemper Virus	Serum	68.5 - 90.4	75 - 98.9	<a href="#">[14]</a>
Real-time PCR (lipL32)	Leptospira spp.	Urine	100	>75.0	<a href="#">[15]</a>
Conventional PCR (rrs)	Leptospira spp.	Urine	100	88.3	
PCR	Leptospira spp.	Urine	69.2	100	<a href="#">[16]</a>
PCR (LipL32)	Leptospira spp.	Blood	100	99	<a href="#">[17]</a>

## Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for screening jackals for infectious diseases.

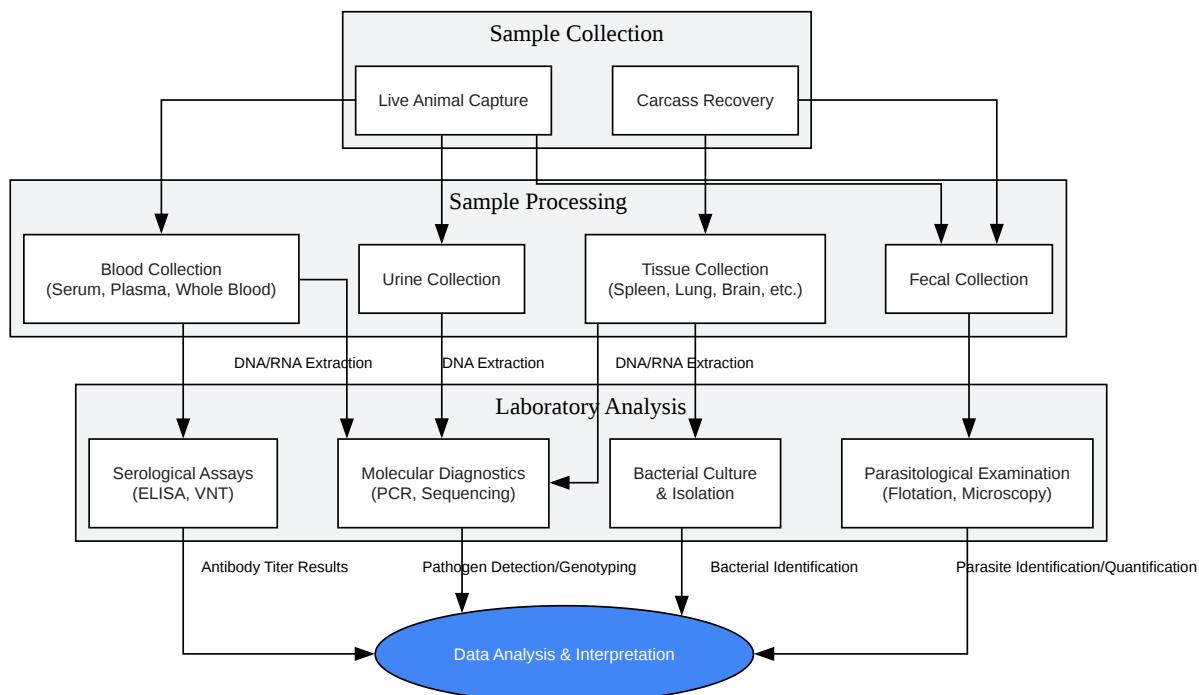
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Figure 1. General workflow for infectious disease screening in jackals.

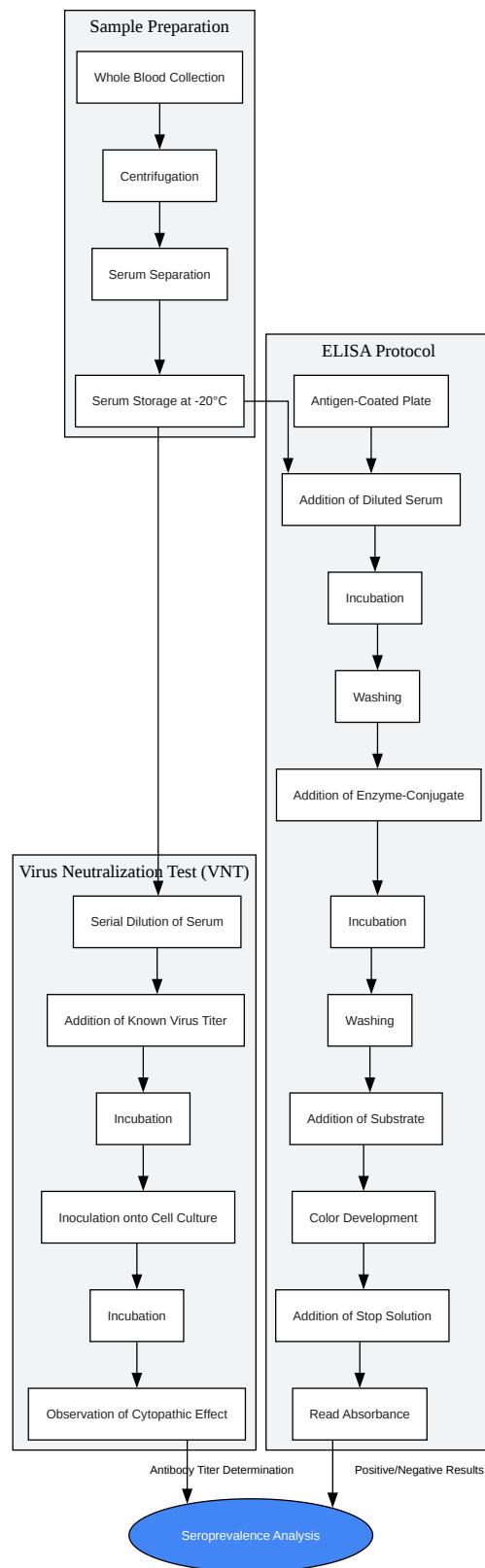
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Figure 2. Workflow for serological screening of viral diseases.

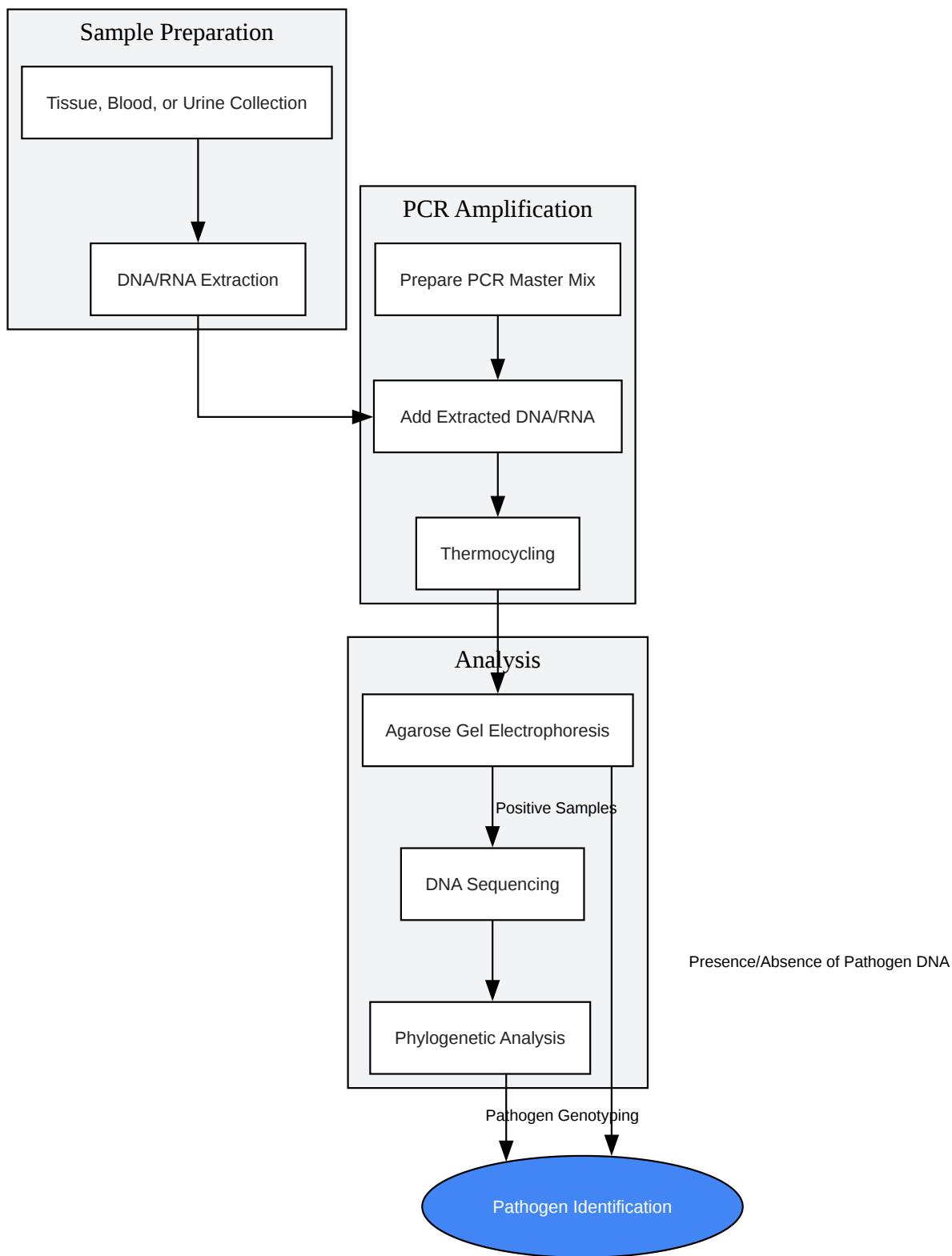
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Figure 3. Workflow for molecular detection and characterization of pathogens.

# Experimental Protocols

## Serological Screening

This protocol is adapted from commercially available ELISA kits and published studies.

### Materials:

- CDV antigen-coated 96-well microtiter plate
- Jackal serum samples
- Positive and negative control sera
- Sample diluent/ELISA buffer
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Enzyme-conjugated anti-dog IgG (HRP-conjugated)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

### Procedure:

- Sample Preparation: Dilute jackal serum samples, positive controls, and negative controls at the recommended dilution (e.g., 1:150) in ELISA buffer.[\[18\]](#)
- Coating and Blocking: Use pre-coated plates or coat plates with CDV antigen and block non-specific binding sites.
- Sample Incubation: Add 100 µL of diluted samples and controls to the appropriate wells.[\[6\]](#)  
Incubate for 60 minutes at 37°C.[\[6\]](#)
- Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

- Conjugate Incubation: Add 100  $\mu$ L of HRP-conjugated anti-dog IgG to each well.[6] Incubate for 60 minutes at 37°C.[6]
- Washing: Repeat the washing step as in step 4.
- Substrate Incubation: Add 100  $\mu$ L of substrate solution to each well and incubate in the dark at room temperature for 10-20 minutes.[6]
- Stopping the Reaction: Add 50  $\mu$ L of stop solution to each well.[6]
- Reading: Read the optical density (OD) at 450 nm using a microplate reader.[19]
- Interpretation: Calculate the sample-to-positive (S/P) ratio or use a cut-off value to determine if a sample is positive or negative for CDV antibodies.

This protocol is a gold standard for determining functional, neutralizing antibody titers.

#### Materials:

- Vero-SLAM cells (or other susceptible cell line)
- Canine Distemper Virus stock (e.g., Onderstepoort strain)
- Jackal serum samples (heat-inactivated at 56°C for 30 minutes)
- Cell culture medium
- 96-well cell culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Serum Dilution: Prepare serial twofold dilutions of the heat-inactivated jackal serum in cell culture medium, starting from a 1:5 or 1:10 dilution.[20]
- Virus-Serum Incubation: Mix equal volumes of each serum dilution with a standardized amount of CDV (e.g., 100-200 TCID<sub>50</sub>).[20] Incubate the serum-virus mixtures for 60-90

minutes at 37°C.[20]

- Cell Inoculation: Add the serum-virus mixtures to wells of a 96-well plate containing a confluent monolayer of Vero-SLAM cells.
- Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO<sub>2</sub> incubator.[20]
- Reading: Examine the wells for the presence or absence of cytopathic effect (CPE) using an inverted microscope.
- Interpretation: The neutralizing antibody titer is the reciprocal of the highest serum dilution that completely inhibits CPE in at least 50% of the wells.

## Molecular Diagnostics

This is a general protocol for extracting genomic DNA from tissue samples for subsequent PCR analysis.

### Materials:

- Tissue sample (e.g., spleen, lung)
- Lysis buffer
- Proteinase K
- Ethanol (70% and 100%)
- DNA binding columns
- Wash buffers
- Elution buffer or nuclease-free water

### Procedure:

- Tissue Lysis: Place approximately 20 mg of tissue into a microcentrifuge tube.[21] Add lysis buffer and Proteinase K.[21] Incubate at 55°C until the tissue is completely lysed (can be overnight).[21]

- Ethanol Precipitation: Add ethanol to the lysate to precipitate the DNA.[21]
- Binding: Transfer the mixture to a DNA binding column and centrifuge. The DNA will bind to the silica membrane.
- Washing: Wash the column with wash buffers to remove impurities.
- Elution: Add elution buffer or nuclease-free water to the center of the column and centrifuge to elute the purified DNA.[21]
- Quantification and Storage: Quantify the DNA concentration and store at -20°C.

This protocol is designed for the sensitive detection of pathogenic *Leptospira* DNA in urine samples.

#### Materials:

- Jackal urine sample
- DNA extraction kit suitable for urine
- PCR master mix (containing Taq polymerase, dNTPs, MgCl<sub>2</sub>)
- Primers specific for a conserved pathogenic *Leptospira* gene (e.g., lipL32 or 16S rRNA)
- Nuclease-free water
- Positive control (*Leptospira* DNA)
- Negative control (nuclease-free water)
- Thermocycler
- Agarose gel electrophoresis equipment

#### Procedure:

- Sample Preparation: Neutralize acidic urine samples with PBS immediately after collection. [22][23] Centrifuge the urine to pellet bacteria and potential inhibitors.

- DNA Extraction: Extract DNA from the urine pellet using a commercial kit.
- PCR Amplification:
  - Prepare a PCR master mix with the appropriate concentrations of primers and other reagents.
  - Add the extracted DNA template to the PCR tubes.
  - Include positive and negative controls in each run.
  - Perform PCR using an optimized thermocycling protocol. A typical protocol might include an initial denaturation at 94°C for 3 minutes, followed by 30-40 cycles of denaturation at 94°C, annealing at a primer-specific temperature (e.g., 56°C), and extension at 72°C, with a final extension step.[\[14\]](#)
- Detection: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.

## Parasitological Examination

This is a standard and cost-effective method for screening for gastrointestinal parasites.

Materials:

- Jackal fecal sample (fresh)
- Flotation solution (e.g., saturated sodium chloride, zinc sulfate, or Sheather's sugar solution)
- Beaker or cup
- Strainer (e.g., tea strainer or cheesecloth)
- Centrifuge tubes
- Centrifuge (optional but recommended)
- Microscope slides and coverslips

- Microscope

Procedure:

- Sample Preparation: Mix approximately 2-5 grams of feces with about 10-15 mL of flotation solution in a beaker.
- Straining: Pour the fecal suspension through a strainer into another container to remove large debris.
- Centrifugation (Recommended):
  - Pour the strained suspension into a centrifuge tube.
  - Fill the tube with flotation solution to form a slight positive meniscus.
  - Place a coverslip on top of the tube.
  - Centrifuge at approximately 1200-1500 rpm for 5-10 minutes.
- Simple Flotation (if no centrifuge is available):
  - Pour the strained suspension into a vial or test tube until a positive meniscus is formed.
  - Place a coverslip on top.
  - Let it stand for 10-20 minutes.
- Microscopic Examination:
  - Carefully lift the coverslip from the tube and place it on a microscope slide.
  - Systematically examine the entire coverslip under the microscope at 10x and 40x magnification to identify parasite eggs and oocysts.

This protocol is used for the detection of blood-borne parasites such as Babesia, Hepatozoon, and microfilariae.

Materials:

- Fresh whole blood (with anticoagulant)
- Microscope slides
- Methanol (absolute)
- Giemsa stain (stock solution)
- Buffered water (pH 7.2)
- Coplin jars or staining rack
- Microscope with oil immersion objective

#### Procedure:

- Smear Preparation: Prepare a thin blood smear on a clean microscope slide and allow it to air dry completely.
- Fixation: Fix the smear by immersing it in absolute methanol for 1-5 minutes.[\[5\]](#) Allow it to air dry.
- Staining:
  - Dilute the Giemsa stock solution with buffered water (e.g., 1:20 or 1:50 dilution).
  - Immerse the fixed smear in the diluted Giemsa stain for 20-50 minutes.
- Rinsing: Gently rinse the slide with tap water or buffered water.[\[5\]](#)
- Drying: Allow the slide to air dry in a vertical position.
- Microscopic Examination: Examine the smear under a microscope, using the oil immersion objective to identify blood parasites. Erythrocytes will stain pink, leukocyte nuclei will be magenta, and parasite cytoplasm will appear blue.[\[5\]](#)

## Conclusion

The laboratory procedures outlined in these application notes provide a robust framework for the comprehensive screening of jackals for a wide range of infectious diseases. The selection of appropriate diagnostic tests will depend on the specific research questions, available resources, and the pathogens of interest. By employing a combination of serological, molecular, and parasitological techniques, researchers can gain valuable insights into the health status of jackal populations and their role in the epidemiology of infectious diseases. This information is essential for developing effective strategies for disease management and conservation in both wildlife and domestic animal populations, as well as for safeguarding public health.

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